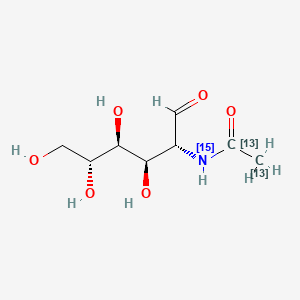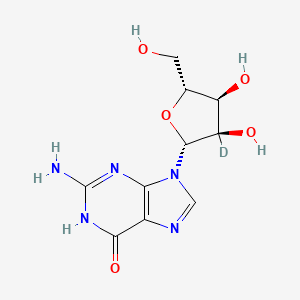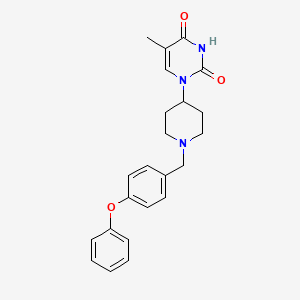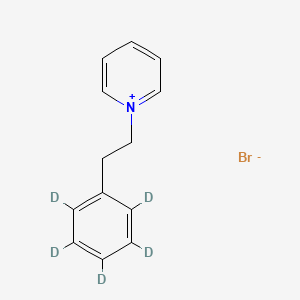
N-(Phenethyl)pyridinium-d5 Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenethyl)pyridinium-d5 (bromide) is a deuterated analog of N-(Phenethyl)pyridinium bromide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenethyl group. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. N-(Phenethyl)pyridinium-d5 (bromide) is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenethyl)pyridinium-d5 (bromide) typically involves the reaction of deuterated phenethylamine with pyridine and bromine. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an intermediate, which then reacts with bromine to yield the final product.
Industrial Production Methods
Industrial production of N-(Phenethyl)pyridinium-d5 (bromide) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Automated systems: For precise control of reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
N-(Phenethyl)pyridinium-d5 (bromide) undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding oxides
Reduction: Involving the reduction of the pyridinium ring
Substitution: Where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Nucleophiles: Including hydroxide ions, cyanide ions, or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield N-(Phenethyl)pyridine oxide
Reduction: Can produce N-(Phenethyl)pyridine
Substitution: Results in various substituted pyridinium compounds
Wissenschaftliche Forschungsanwendungen
N-(Phenethyl)pyridinium-d5 (bromide) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
Wirkmechanismus
The mechanism of action of N-(Phenethyl)pyridinium-d5 (bromide) involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and reactivity. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Phenethyl)pyridinium bromide: The non-deuterated analog
N-(Phenethyl)pyridinium chloride: A similar compound with a chloride ion instead of bromide
N-(Phenethyl)pyridinium iodide: Another analog with an iodide ion
Uniqueness
N-(Phenethyl)pyridinium-d5 (bromide) is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C13H14BrN |
|---|---|
Molekulargewicht |
269.19 g/mol |
IUPAC-Name |
1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1/i1D,3D,4D,7D,8D; |
InChI-Schlüssel |
XUGUKMIWGIQSJB-VTEWAWCOSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[N+]2=CC=CC=C2)[2H])[2H].[Br-] |
Kanonische SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


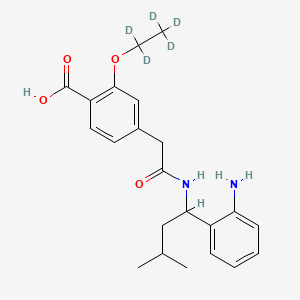
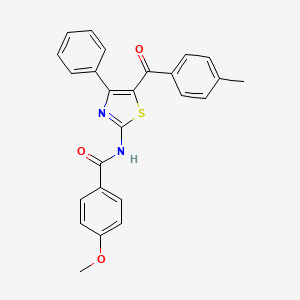
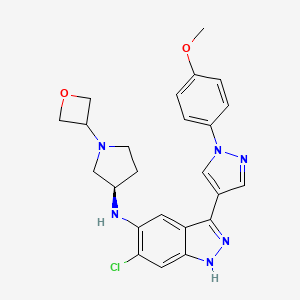
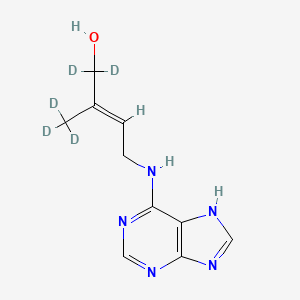

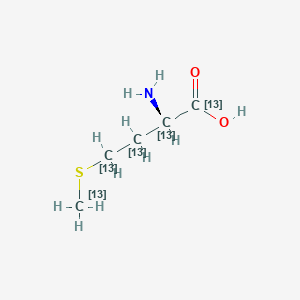



![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
